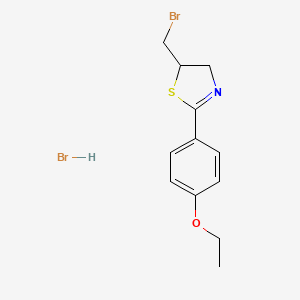

5-(Bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide

Description

This compound belongs to the 4,5-dihydro-1,3-thiazole class, characterized by a partially saturated thiazole ring. The bromomethyl group at position 5 and the 4-ethoxyphenyl substituent at position 2 define its structural uniqueness.

Properties

IUPAC Name |

5-(bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNOS.BrH/c1-2-15-10-5-3-9(4-6-10)12-14-8-11(7-13)16-12;/h3-6,11H,2,7-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBKJNALEBTBGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NCC(S2)CBr.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide (CAS 1051941-60-6) is a heterocyclic compound with potential biological activities. This article explores its synthesis, characterization, and biological activities, particularly focusing on antimicrobial properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrNOS·HBr, with a molecular weight of 381.13 g/mol. The structure features a thiazole ring which is known for its diverse biological activities.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C12H14BrNOS·HBr |

| Molecular Weight | 381.13 g/mol |

| SMILES | CCOC1=CC=C(C=C1)C2=NCC(S2)CBr |

| InChI | InChI=1S/C12H14BrNOS/c1-3... |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate bromomethyl derivatives with thiazole precursors in the presence of suitable catalysts or reagents. The specific synthetic pathway can vary based on the desired purity and yield.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown promising results against various bacterial strains.

Case Study: Antimicrobial Evaluation

In a comparative study, the compound was tested against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated significant antibacterial activity against:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

The inhibition zones measured were as follows:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 12 |

These results suggest that the compound may inhibit bacterial growth effectively, potentially making it a candidate for further development as an antimicrobial agent.

The mechanism by which thiazole derivatives exert their antimicrobial effects often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. The presence of bromine in the structure may enhance lipophilicity, allowing better penetration through bacterial membranes.

Other Biological Activities

Beyond antimicrobial properties, thiazole derivatives are known to exhibit various biological activities including:

- Antitumor Activity : Some studies indicate that thiazoles can inhibit tumor cell proliferation.

- Anti-inflammatory Effects : Compounds in this class may reduce inflammation through modulation of cytokine production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

- Chloro vs. Bromo Analogues: Isostructural chloro and bromo derivatives of thiazole-based compounds (e.g., 4-(4-chlorophenyl) vs. 4-(4-bromophenyl) substituents) exhibit distinct intermolecular interactions due to halogen size and polarizability. For instance, chloro derivatives showed moderate antimicrobial activity, while bromo analogues demonstrated improved efficacy, likely due to increased van der Waals interactions with biological targets .

Bromomethyl vs. Bromoethyl Groups :

Substitution at the 5-position with bromoethyl (e.g., 5-(2-bromoethyl)-4-methyl-1,3-thiazole) increases molecular weight (206.11 g/mol vs. ~293 g/mol for the target compound) and logP (2.3 vs. estimated ~3.5), suggesting reduced solubility but enhanced lipid bilayer penetration .

Aryl Substituent Variations

- 4-Ethoxyphenyl vs. 4-Fluorophenyl/4-Bromophenyl :

The 4-ethoxyphenyl group in the target compound introduces steric bulk and electron-donating effects compared to electron-withdrawing 4-fluorophenyl or 4-bromophenyl substituents in analogues (e.g., IDOMOF, MEWQUC). Ethoxy groups may enhance metabolic stability by resisting oxidative degradation, whereas halogenated aryl rings improve binding affinity to hydrophobic enzyme pockets .

Core Heterocycle Modifications

- Dihydrothiazole vs. Oxazole/Thiadiazole :

Replacement of the dihydrothiazole core with oxazole (e.g., (E)-5-[bromo(phenyl)methylene]-4,5-dihydrooxazole) reduces ring strain but diminishes hydrogen-bonding capacity, affecting crystallinity and solubility. Thiadiazole derivatives (e.g., 1,3,4-thiadiazoles) exhibit higher thermal stability but lower synthetic yields due to stringent cyclization conditions .

Table 1: Key Properties of Selected Analogues

*Estimated based on structural analogues.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(Bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, thiazole derivatives are often prepared by reacting thiourea with α-bromoketones under acidic conditions. Evidence from analogous compounds (e.g., pyrazoline and triazole derivatives) highlights the use of phosphorous oxychloride (POCl₃) as a cyclizing agent at elevated temperatures (120°C) . Key steps include purification via recrystallization and characterization using NMR and FT-IR to confirm the thiazole core and bromomethyl substituent.

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining molecular conformation and intermolecular interactions. Studies on similar brominated thiazoles (e.g., 4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol}) revealed dihedral angles between aromatic rings (e.g., 4-bromophenyl and 4-fluorophenyl groups) and hydrogen-bonding networks stabilizing the crystal lattice . Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and FT-IR for functional group analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of brominated thiazole derivatives?

- Methodological Answer : Contradictions often arise from differences in assay conditions or target specificity. For example:

- Case Study 1 : A compound structurally related to the target molecule showed dual activity as a cannabinoid receptor probe (via mass spectrometry-based enzyme characterization) and vascular tension modulation (via angiotensin II antagonism) . These divergent activities underscore the need for target-specific assays (e.g., radioligand binding vs. ex vivo vascular models).

- Strategy : Use orthogonal assays (e.g., enzymatic inhibition, cellular viability, and in vivo pharmacokinetics) to validate specificity. Cross-reference findings with computational docking studies to identify off-target interactions .

Q. What computational approaches predict the reactivity of the bromomethyl group in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the electrophilicity of the bromomethyl moiety. Studies on analogous compounds (e.g., 5-bromo-3-(4-fluorophenyl)-1H-indazole) reveal that electron-withdrawing substituents (e.g., 4-ethoxyphenyl) enhance the leaving group ability of bromide, favoring SN2 mechanisms . Molecular electrostatic potential (MESP) maps can further visualize charge distribution to guide synthetic modifications .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective enzyme inhibition?

- Methodological Answer :

- Step 1 : Synthesize analogs with variations in the 4-ethoxyphenyl group (e.g., replacing ethoxy with methoxy or halogens) and assess inhibitory activity against target enzymes (e.g., monoacylglycerol lipase or angiotensin-converting enzyme) .

- Step 2 : Use X-ray crystallography or cryo-EM to map binding interactions. For instance, a study on hMGL (human monoacylglycerol lipase) employed covalent inhibitors with bromomethyl groups to alkylate active-site cysteine residues, confirmed via mass spectrometry .

- Step 3 : Correlate steric/electronic parameters (e.g., Hammett constants) with IC₅₀ values to derive predictive SAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.